molecular formula C19H19N5O5 B15002556 N-[2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyridine-3-carboxamide

N-[2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyridine-3-carboxamide

Cat. No.: B15002556
M. Wt: 397.4 g/mol
InChI Key: IAMMHLAHMXCEFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRIDINE-3-CARBOXAMIDE is a complex organic compound that features a pyridine ring, an oxadiazole ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRIDINE-3-CARBOXAMIDE typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Attachment of the Dimethoxyphenyl Group:

    Formation of the Pyridine Carboxamide: The final step involves coupling the oxadiazole intermediate with a pyridine carboxylic acid derivative under amide-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

N-(2-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRIDINE-3-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(2-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3,4-DIMETHOXYPHENYL)ETHYL)FORMAMIDE
  • 3,4-Dimethoxyphenylacetonitrile
  • Ethyl 3-(3,4-dimethoxyphenyl)propionate

Uniqueness

N-(2-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRIDINE-3-CARBOXAMIDE is unique due to its combination of a pyridine ring, an oxadiazole ring, and a dimethoxyphenyl group. This combination imparts specific chemical and physical properties that are not found in the similar compounds listed above, making it particularly valuable for certain applications.

Properties

Molecular Formula

C19H19N5O5

Molecular Weight

397.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-[2-(pyridine-3-carbonylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C19H19N5O5/c1-27-14-6-5-12(10-15(14)28-2)16-23-19(29-24-16)18(26)22-9-8-21-17(25)13-4-3-7-20-11-13/h3-7,10-11H,8-9H2,1-2H3,(H,21,25)(H,22,26)

InChI Key

IAMMHLAHMXCEFI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C(=O)NCCNC(=O)C3=CN=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.